Boc-Lys(2-Bromo-Z)-OH
CAS No.: 47592-74-5
Cat. No.: VC21541729
Molecular Formula: C19H27BrN2O6
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 47592-74-5 |
---|---|
Molecular Formula | C19H27BrN2O6 |
Molecular Weight | 459.3 g/mol |
IUPAC Name | (2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 |
Standard InChI Key | IBYVEZVZHJKJOU-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Chemical Identity and Structure
Boc-Lys(2-Bromo-Z)-OH, registered under CAS number 47592-74-5, is a modified form of the essential amino acid lysine. This compound is characterized by the presence of two distinct protecting groups: a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino position and a 2-bromobenzyloxycarbonyl (2-Bromo-Z) group at the epsilon-amino terminus of the lysine side chain . The strategic placement of these protecting groups allows for selective chemical reactions during peptide synthesis and other organic chemistry applications.
Basic Chemical Information
The comprehensive chemical data for Boc-Lys(2-Bromo-Z)-OH is summarized in the following table:
Parameter | Information |
---|---|
CAS Number | 47592-74-5 |
Molecular Formula | C₁₉H₂₇BrN₂O₆ |
Molecular Weight | 459.3 g/mol |
IUPAC Name | (2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Configuration | L-form (S-stereochemistry) |
Structural Features
The structural composition of Boc-Lys(2-Bromo-Z)-OH contains several key functional groups that contribute to its chemical behavior:
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A carboxylic acid group at the C-terminus
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A tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position
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A 2-bromobenzyloxycarbonyl protecting group at the epsilon-amino position
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A bromine atom at the ortho position of the benzyl ring, providing a reactive site for further modifications
The bromine atom in the side chain serves as a potential reactive site for various chemical transformations, enhancing the compound's versatility in organic synthesis applications . The presence of these protecting groups contributes significantly to the compound's solubility profile and stability under various reaction conditions, making it valuable for laboratory applications.
Physical and Chemical Properties
Boc-Lys(2-Bromo-Z)-OH possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and biological systems.
Physical Properties
The physical state of the compound is typically a white to off-white solid powder at room temperature. Its molecular structure contains both hydrophobic components (the Boc and 2-bromo-Z groups) and hydrophilic components (the carboxylic acid), influencing its solubility and partition characteristics .
Chemical Identifiers
For research and database purposes, Boc-Lys(2-Bromo-Z)-OH can be identified through several standardized chemical notations:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 |
InChIKey | IBYVEZVZHJKJOU-HNNXBMFYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
These identifiers uniquely represent the compound's structure and stereochemistry in chemical databases and publications .
Synthesis and Preparation
The synthesis of Boc-Lys(2-Bromo-Z)-OH typically involves multiple steps focusing on the selective protection of amino groups in lysine.
General Synthetic Approach
The general approach to synthesizing Boc-Lys(2-Bromo-Z)-OH begins with L-lysine as the starting material. The synthesis typically proceeds through the following key steps:
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Protection of the alpha-amino group with di-tert-butyl dicarbonate (Boc anhydride)
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Selective protection of the epsilon-amino group using 2-bromobenzyl chloroformate
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Purification and isolation of the final product
Alternative Methods
Alternative synthetic routes may involve starting with pre-protected lysine derivatives or employing different protection/deprotection strategies. These methods may be selected based on specific requirements for yield, purity, or scalability in industrial or research settings .
Applications in Research and Industry
Boc-Lys(2-Bromo-Z)-OH serves multiple purposes in various scientific and industrial applications, particularly in peptide chemistry and pharmaceutical research.
Peptide Synthesis
The compound's primary application lies in solid-phase and solution-phase peptide synthesis. The differential protection of the amino groups allows for controlled and selective peptide bond formation while preventing unwanted side reactions. Key benefits include:
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Selective deprotection capabilities under different conditions
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Compatibility with various coupling reagents
Medicinal Chemistry
In medicinal chemistry and drug development, Boc-Lys(2-Bromo-Z)-OH serves as:
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A building block for the synthesis of peptide-based therapeutics
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An intermediate in the preparation of enzyme inhibitors
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A precursor for bioactive compounds with specific targeting capabilities
The bromine atom in the structure offers a reactive site for further modifications, enabling the incorporation of various functional groups or bioactive moieties through coupling reactions .
Biochemical Research
The compound also finds utility in biochemical research applications:
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Structural studies of peptides and proteins
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Enzyme-substrate interaction analyses
Brand/Supplier | Product Reference | Purity | Delivery Timeframe |
---|---|---|---|
Supplier 1 | IN-DA003OHM | Not specified | Approximately 2 weeks |
Supplier 2 | 7W-GM7722 | Not specified | Approximately 2 weeks |
Supplier 3 | 10-F757784 | 97% | Discontinued |
Supplier 4 | 3D-FB48501 | Minimum 95% | Discontinued |
Several products have been discontinued, indicating potential changes in market demand or manufacturing priorities .
Quality Specifications
Commercial preparations typically provide purity specifications ranging from 95% to 97%, which is suitable for most research applications . Higher purity grades may be available for specialized applications requiring enhanced quality standards.
Structural Comparisons with Related Compounds
Boc-Lys(2-Bromo-Z)-OH belongs to a family of protected amino acid derivatives that share similar structural characteristics but differ in their specific protecting groups or amino acid cores.
Comparison with Other Protected Lysine Derivatives
The following table compares Boc-Lys(2-Bromo-Z)-OH with other commonly used protected lysine derivatives:
Compound | Alpha Protection | Epsilon Protection | Key Differences |
---|---|---|---|
Boc-Lys(2-Bromo-Z)-OH | Boc | 2-Bromo-Z | Contains reactive bromine for further modifications |
Boc-Lys(Z)-OH | Boc | Z (Benzyloxycarbonyl) | Lacks bromine substituent; different deprotection conditions |
Boc-Lys(Fmoc)-OH | Boc | Fmoc | Orthogonal protection strategy; Fmoc removed under basic conditions |
Fmoc-Lys(Boc)-OH | Fmoc | Boc | Reversed protection pattern; different synthetic applications |
This comparison highlights the unique position of Boc-Lys(2-Bromo-Z)-OH within the spectrum of protected lysine derivatives, particularly its enhanced reactivity due to the bromine substituent .
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